molecular formula C18H26NO3+ B11623715 N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium

N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium

Cat. No.: B11623715
M. Wt: 304.4 g/mol
InChI Key: FTUVEGJFKBYQKW-UHFFFAOYSA-N
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Description

N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran moiety linked to a highly substituted aminium group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.

    Introduction of the Carbonyl Group: The benzofuran derivative is then subjected to acylation reactions to introduce the carbonyl group at the desired position.

    Aminium Group Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzofuran ring or the aminium group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction could produce benzofuran alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The benzofuran moiety is known for its bioactivity, making it a valuable scaffold in drug discovery.

Medicine

Medicinal chemistry applications include the design of new pharmaceuticals. The compound’s structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzofuran moiety can interact with aromatic residues in proteins, while the aminium group may form ionic bonds with negatively charged sites.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-amine
  • N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-amine hydrochloride

Uniqueness

Compared to similar compounds, N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium stands out due to its unique combination of a highly substituted aminium group and a benzofuran moiety

Properties

Molecular Formula

C18H26NO3+

Molecular Weight

304.4 g/mol

IUPAC Name

[2,2-dimethyl-3-(5-methyl-1-benzofuran-2-carbonyl)oxypropyl]-trimethylazanium

InChI

InChI=1S/C18H26NO3/c1-13-7-8-15-14(9-13)10-16(22-15)17(20)21-12-18(2,3)11-19(4,5)6/h7-10H,11-12H2,1-6H3/q+1

InChI Key

FTUVEGJFKBYQKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)OCC(C)(C)C[N+](C)(C)C

Origin of Product

United States

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